Cas no 112606-70-9 (Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro-)
112606-70-9 structure
Product Name:Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro-
CAS No:112606-70-9
MF:C17H16N2O3
MW:296.320544242859
CID:1200463
PubChem ID:883602
Update Time:2025-04-20
Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro-
- 112606-70-9
- SCHEMBL5378778
- DTXSID401229956
- 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole
- CHEMBL233322
- AKOS005429383
- STK299696
- 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole
-
- Inchi: 1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-10-13(19(20)21)8-9-15(14)22-16/h4-10H,1-3H3
- InChI Key: VWQDSJKIOPTEMM-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2N=C1C1C=CC(=CC=1)C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 296.11618
- Monoisotopic Mass: 296.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- PSA: 69.17
Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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